4-Pyrimidin-5-ylbutanoic acid
Description
Properties
IUPAC Name |
4-pyrimidin-5-ylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)3-1-2-7-4-9-6-10-5-7/h4-6H,1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRNQWZYQUOLHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidin-5-ylbutanoic acid typically involves the condensation of pyrimidine derivatives with butanoic acid precursors. One common method involves the reaction of pyrimidine-5-carboxaldehyde with butanoic acid in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidin-5-ylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups.
Scientific Research Applications
Cardiovascular Treatments
4-Pyrimidin-5-ylbutanoic acid has been investigated for its role as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 inhibitors are crucial in managing conditions like hypertension and erectile dysfunction by promoting vasodilation through increased levels of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. Research indicates that compounds similar to this compound can effectively lower blood pressure and improve vascular function .
Table 1: PDE5 Inhibitors and Their Effects
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| This compound | PDE5 inhibition | Hypertension, erectile dysfunction |
| Sildenafil | PDE5 inhibition | Erectile dysfunction |
| Tadalafil | PDE5 inhibition | Pulmonary arterial hypertension |
Anticancer Properties
Recent studies have explored the use of pyrimidine derivatives, including this compound, in cancer therapy. Pyrimidines have been identified as promising candidates due to their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, certain derivatives have shown efficacy against various cancer types, including breast and lung cancers .
Case Study: Anticancer Activity
A study evaluated the anticancer activity of several pyrimidine derivatives against a panel of cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant cytotoxic effects, particularly against hematological malignancies .
Potential Against Viral Infections
The antiviral properties of pyrimidine derivatives have also been investigated, with some studies focusing on their efficacy against coronaviruses. Compounds featuring the pyrimidine scaffold have demonstrated antiviral activity by inhibiting viral replication mechanisms .
Table 2: Antiviral Activity of Pyrimidine Derivatives
| Compound Name | Virus Targeted | IC50 (μM) |
|---|---|---|
| This compound | Human coronavirus 229E | 0.25 - 1 |
| Other pyrimidine derivatives | Various viruses | Varies |
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to achieve the desired structure. Recent advancements in synthetic methodologies have improved yields and purity of this compound, facilitating its use in further pharmacological studies .
Example Synthetic Route:
A common synthetic route for creating pyrimidine-based compounds involves the reaction of substituted pyridines with butanoic acid derivatives under controlled conditions, often utilizing catalysts to enhance reaction efficiency.
Mechanism of Action
The mechanism of action of 4-Pyrimidin-5-ylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular metabolism.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 4-pyrimidin-5-ylbutanoic acid and related compounds:
*Calculated based on standard atomic weights.
Key Observations:
- Substituent Position: The 5-position substitution in this compound distinguishes it from analogs like 5-bromo-2-chloropyrimidin-4-amine (halogens at positions 2 and 5) . Positional differences influence electronic properties and intermolecular interactions.
- Biological Interactions: Unlike halogenated derivatives (e.g., ), the carboxylic acid group in this compound enables hydrogen bonding and salt formation, which are critical for solubility and receptor binding .
Biological Activity
4-Pyrimidin-5-ylbutanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a butanoic acid side chain. This unique structure contributes to its biological activity by allowing interaction with various molecular targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. Its effectiveness is demonstrated through disk diffusion methods, where it shows high activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Candida albicans | High |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
2. Antiviral Properties
The compound has also been studied for its antiviral effects, particularly against RNA viruses. Preliminary studies suggest that it may inhibit viral replication, although specific mechanisms remain to be fully elucidated.
3. Anticancer Potential
This compound has shown promise in anticancer research. It may act as an inhibitor of certain kinases involved in cancer cell proliferation. In vitro studies indicate that the compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit kinases or proteases, affecting signal transduction pathways critical for cell survival and proliferation.
- Receptor Modulation : It can modulate receptor activity, potentially altering cellular responses to various stimuli.
Case Studies
Recent studies have highlighted the potential of this compound in therapeutic applications:
- Antimicrobial Study : A study demonstrated that formulations containing this compound showed enhanced activity against resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms .
- Cancer Research : In a study evaluating its effects on breast cancer cell lines, this compound was found to significantly reduce cell viability at low concentrations, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity | Notable Differences |
|---|---|---|
| Pyrimidine-5-carboxylic acid | Antimicrobial, Antiviral | Lacks butanoic side chain |
| 4-Pyrimidin-2-ylbutanoic acid | Antibacterial | Different substitution pattern affects potency |
The distinct substitution pattern on the pyrimidine ring of this compound enhances its reactivity and selectivity in biological applications compared to similar compounds .
Q & A
Q. How can degradation pathways of this compound be mapped in environmental or biological systems?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to identify degradation products in simulated environments (e.g., aqueous solutions with UV exposure). Compare fragmentation patterns with databases like PubChem , and assess ecotoxicity using bioassays like Daphnia magna mobility tests .
Data Presentation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
